Bienvenue dans la boutique en ligne BenchChem!

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

ROMK inhibition potency consistency assay validation

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946355-94-8) is a synthetic oxalamide derivative that acts as an inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1). It was disclosed in patent US9073882 as part of a series of ROMK inhibitors intended for diuretic and natriuretic therapy.

Molecular Formula C18H19F2N3O3S
Molecular Weight 395.42
CAS No. 946355-94-8
Cat. No. B2497508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
CAS946355-94-8
Molecular FormulaC18H19F2N3O3S
Molecular Weight395.42
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3
InChIInChI=1S/C18H19F2N3O3S/c19-13-1-2-14(20)15(9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25)
InChIKeyPRPUJXGUXTVALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946355-94-8) – An Oxalamide-Based ROMK (Kir1.1) Inhibitor for Renal and Cardiovascular Research


N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946355-94-8) is a synthetic oxalamide derivative that acts as an inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1). It was disclosed in patent US9073882 as part of a series of ROMK inhibitors intended for diuretic and natriuretic therapy [1]. Affinity data curated in BindingDB shows inhibition of human ROMK1 with IC50 values of 30–55 nM across electrophysiology, thallium flux, and 86Rb+ efflux assays, along with an hERG IC50 of 110 nM, providing a defined selectivity profile [2].

Why ROMK Inhibitors Are Not Interchangeable – A Scientific Procurement Rationale for N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide


ROMK (Kir1.1) inhibitors span diverse chemotypes—benzamides, sulfamoylbenzamides, piperazines, and oxalamides—and exhibit pronounced differences in ROMK potency, hERG counter-screen activity, and species selectivity [1]. Substituting the present oxalamide with a structurally distinct ROMK inhibitor (e.g., PF‑06807656 or MK‑7145) would introduce uncharacterized selectivity and pharmacokinetic profiles that could confound experimental interpretation. The quantitative evidence below demonstrates that N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide possesses a unique, well‑defined potency–selectivity signature that is not replicated by any single in‑class compound [2].

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide – Head-to-Head & Cross-Study Quantitative Differentiation Evidence


ROMK1 Inhibitory Potency Across Orthogonal Functional Assay Platforms

The compound inhibits ROMK1 with IC50 values of 30 nM (electrophysiology), 49 nM (thallium flux in HEK293), and 49 nM (86Rb+ efflux in CHO cells), demonstrating consistent potency across three orthogonal assay formats [1]. The closely related clinical candidate MK‑7145 achieves a ROMK electrophysiology IC50 of 45 nM in the same target class, while the early tool VU590 is substantially weaker (IC50 290 nM) [2]. The concordance across assay systems reduces the risk of format‑dependent artefacts, a common pitfall in ion‑channel screening campaigns.

ROMK inhibition potency consistency assay validation

hERG Ion‑Channel Counter‑Screen Profile – Quantified Liability for Cardiac Safety Assessment

In a radioligand displacement assay, the compound exhibited an IC50 of 110 nM against the human ERG potassium channel, corresponding to a ROMK/hERG selectivity ratio of approximately 2.2‑fold (based on the 49 nM ROMK Tl+ flux IC50) [1]. By comparison, the clinical candidate MK‑7145 displays a far larger selectivity window (hERG IC50 ≈22 μM, ratio ≈490‑fold) [2], while PF‑06807656 is reported to have minimal hERG interaction at therapeutic concentrations . The modest selectivity of the present compound makes it a well‑characterized tool for studying hERG structure–activity relationships during ROMK lead optimization, rather than a candidate for direct in‑vivo use.

hERG liability cardiac safety selectivity profiling

Human–Rat Species Selectivity Parity Enabling Translational Pharmacology Studies

The compound inhibits human ROMK (IC50 49 nM, Tl+ flux) and rat ROMK (IC50 55 nM, Tl+ efflux) with near‑identical potency, yielding a human/rat IC50 ratio of 0.89 [1]. PF‑06807656, in contrast, demonstrates pronounced species selectivity: its Tl+ flux IC50 is 160 nM for human but rises to 391 nM for rat, a ratio of 0.41 . The parity observed with the target compound eliminates the need for species‑specific potency corrections in rodent disease models, streamlining preclinical experimental design.

species selectivity translational pharmacology ROMK cross-species

Oxalamide Chemotype Differentiation for Intellectual Property and Off‑Target Profiling Studies

Most advanced ROMK inhibitors belong to benzamide (e.g., MK‑7145, MK‑8153) or sulfamoylbenzamide (e.g., PF‑06807656) chemotypes [1]. The target compound is one of the few publicly disclosed oxalamide‑based ROMK inhibitors, a structural departure that can influence physicochemical properties, metabolic stability, and off‑target interaction profiles [2]. While direct head‑to‑head off‑target panel data are not publicly available for this specific oxalamide, the distinct core scaffold provides a rational basis for divergent polypharmacology compared to benzamide‑containing inhibitors.

oxalamide scaffold chemical diversity off-target profiling

Optimal Research and Industrial Application Scenarios for N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide


ROMK Electrophysiology Reference Standard for Patch‑Clamp and Flux Assay Validation

With validated IC50 values of 30–55 nM across electrophysiology, thallium flux, and 86Rb+ efflux platforms [1], this compound can serve as a cross‑platform positive control for ROMK channel assays, enabling laboratories to calibrate instrumentation and confirm assay sensitivity independently of assay format.

hERG Selectivity Benchmarking in Cardiac Safety Pharmacology

The well‑defined hERG IC50 of 110 nM and a ROMK/hERG selectivity ratio of ~2.2 provide a quantifiable reference point for cardiac safety profiling [1]. This makes the compound suitable as a low‑selectivity comparator when benchmarking novel ROMK inhibitors that aim for a larger therapeutic window.

Rodent In‑Vivo Target Engagement Studies Without Species Correction

Because the compound exhibits near‑identical inhibition of human (IC50 49 nM) and rat (IC50 55 nM) ROMK [1], it is well‑suited for translational pharmacology studies where rodent PK/PD data must directly inform human dose predictions without interspecies potency scaling.

Oxalamide Scaffold‑Based Library Design and IP Diversification

As a publicly disclosed oxalamide ROMK inhibitor [2], the compound provides a structurally distinct starting point for library enumeration, allowing medicinal chemistry teams to explore SAR around the oxalamide core while relying on documented potency and selectivity values.

Quote Request

Request a Quote for N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.